Product packaging for Fmoc-MeAoc(2)-OH(Cat. No.:CAS No. 2389078-28-6)

Fmoc-MeAoc(2)-OH

Cat. No.: B2381944
CAS No.: 2389078-28-6
M. Wt: 395.499
InChI Key: NYALCSQHDRWTQS-QFIPXVFZSA-N
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Description

Historical Context and Development of Fmoc as a Protecting Group in Organic Synthesis

In 1970, Louis A. Carpino and Grace Y. Han introduced the Fmoc group as a novel amine-protecting agent that was labile, or removable, under basic conditions. acs.org This was a departure from the existing acid-labile protecting groups. acs.org The reagent they developed for this purpose was 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). acs.org While initially developed for solution-phase chemistry, the true potential of the Fmoc group was realized several years later when Eric Atherton and Robert Sheppard adapted it for solid-phase peptide synthesis (SPPS) at the Laboratory of Molecular Biology in Cambridge. lgcstandards.combiotage.com This adaptation was a landmark achievement, building upon the foundational SPPS technology developed by R. B. Merrifield in the 1960s. lgcstandards.comresearchgate.net The integration of Fmoc chemistry into SPPS provided a milder, more versatile, and highly efficient method for peptide assembly. lgcstandards.comnih.gov

Orthogonal Protection Strategies in Peptide Synthesis: Contrasting Fmoc with Alternative Methodologies

A cornerstone of modern peptide synthesis is the concept of "orthogonality," where multiple protecting groups can be removed selectively under different chemical conditions without affecting each other. wikipedia.orgiris-biotech.deacs.org The Fmoc/tBu (tert-butyl) strategy is a prime example of a truly orthogonal system and is the most widely used method in SPPS today. iris-biotech.decsic.es

In this strategy:

The temporary Fmoc group protects the α-amino group of the growing peptide chain and is removed at each step of the synthesis using a mild base, typically a solution of piperidine (B6355638) in a polar solvent like dimethylformamide (DMF). lgcstandards.comaltabioscience.comwikipedia.org

Permanent side-chain protecting groups, such as the tert-butyl (tBu) group, are stable to the basic conditions used for Fmoc removal but are labile to acid. iris-biotech.dealtabioscience.com These are removed only at the final stage of synthesis, concurrently with the cleavage of the peptide from the solid support, using a strong acid like trifluoroacetic acid (TFA). iris-biotech.dealtabioscience.com

This contrasts sharply with the older Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy. In that system, both the temporary Boc group and the permanent benzyl-type side-chain protecting groups are removed by acid, albeit of varying strengths. csic.esbiosynth.com This "quasi-orthogonal" approach carries the risk of premature loss of side-chain protection during the repetitive acid treatments required to remove the Boc group in each cycle, a problem largely circumvented by the Fmoc/tBu methodology. nih.govaltabioscience.com The development of further orthogonal protecting groups, such as the allyl-based groups, has expanded the toolbox, allowing for the synthesis of even more complex structures like cyclic and branched peptides. csic.esnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H29NO4 B2381944 Fmoc-MeAoc(2)-OH CAS No. 2389078-28-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]octanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29NO4/c1-3-4-5-6-15-22(23(26)27)25(2)24(28)29-16-21-19-13-9-7-11-17(19)18-12-8-10-14-20(18)21/h7-14,21-22H,3-6,15-16H2,1-2H3,(H,26,27)/t22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYALCSQHDRWTQS-QFIPXVFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC[C@@H](C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for N Methyl α Amino Acid Derivatives, Specifically Fmoc Meaoc 2 Oh

General Approaches to N-Alkylation of Amino Acids in Peptide Chemistry

N-alkylation, particularly N-methylation, of amino acids is a key modification in peptide chemistry. This alteration involves the substitution of the amide proton with an alkyl group, which can significantly impact the peptide's properties. scielo.org.mx

Several methods have been developed for the N-methylation of amino acids. One common approach involves the direct methylation of an N-terminally protected amino acid. Another widely used strategy is the "Biron−Kessler method," which is based on the work of Fukuyama. nih.gov This method involves the protection of the α-amino group with a 2-nitrobenzenesulfonyl (o-NBS) group, which makes the remaining amine proton acidic and thus susceptible to methylation. nih.govacs.orgacs.org Following methylation, the o-NBS group is removed to yield the N-methylated amino acid. acs.orgacs.org This three-step process of sulfonylation, methylation, and desulfonylation is compatible with solid-phase peptide synthesis (SPPS). acs.org

The synthesis of N-methylamino acids can be performed both in solution and on a solid support. acs.orgnih.gov Solid-phase synthesis offers the advantage of simplified purification, as reagents and byproducts can be washed away from the resin-bound product. lgcstandards.com

The synthesis of N-methylated amino acids is not without its challenges. One significant issue is the steric hindrance caused by the N-methyl group, which can make subsequent peptide coupling reactions more difficult. scielo.org.mxpeptide.com Activated N-methylated amino acids are bulkier than their non-methylated counterparts, which can lead to lower coupling efficiencies. scielo.org.mx

Another challenge is the potential for racemization, the loss of stereochemical integrity at the α-carbon, during the synthesis. However, methods utilizing 2-chlorotrityl chloride resin have been shown to minimize racemization. peptide.commdpi.com Furthermore, the synthesis of N-methylated amino acids with functionalized side chains can be complex and may not be compatible with standard Fmoc-SPPS protecting groups. acs.org The cost and limited availability of commercially produced Fmoc-N-Me-AA-OH building blocks also present a hurdle for researchers. nih.govnih.gov

Strategies for N-Methylation of Amino Acids

Solid-Phase Synthesis Protocols for Fmoc-N-Methyl Amino Acids

Solid-phase peptide synthesis (SPPS) provides an efficient platform for preparing Fmoc-N-methyl amino acids. The use of a solid support simplifies the purification process at each step of the synthesis. lgcstandards.com

The 2-chlorotrityl chloride (2-CTC) resin is a widely used solid support in SPPS, particularly for the synthesis of peptides with a C-terminal carboxylic acid. mdpi.com A key advantage of the 2-CTC resin is its ability to be cleaved under very mild acidic conditions, which leaves acid-sensitive side-chain protecting groups, such as Boc and tBu, intact. peptide.comksyun.com This makes it ideal for the preparation of protected peptide fragments.

The attachment of the first Fmoc-amino acid to the 2-CTC resin can be achieved with minimal or no racemization. peptide.commdpi.com The bulky nature of the 2-chlorotrityl group also helps to prevent the formation of diketopiperazine, a common side reaction. peptide.commdpi.com In the context of synthesizing Fmoc-N-methyl amino acids, the 2-CTC resin serves as a temporary protecting group for the carboxylic acid functionality during the N-methylation steps. nih.govnih.gov After the methylation is complete, the desired Fmoc-N-methyl amino acid can be cleaved from the resin. nih.gov

The choice of alkylating agent is a critical factor in the N-methylation of amino acids. Dimethyl sulfate (B86663) and methyl iodide are two commonly used reagents for this purpose. nih.govcsic.es

Dimethyl Sulfate ((CH₃)₂SO₄) : Dimethyl sulfate is a potent and cost-effective methylating agent. wikipedia.org It is often used in conjunction with a base like sodium hydride or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). researchgate.netresearchgate.net While highly reactive, dimethyl sulfate is also toxic and must be handled with care. wikipedia.org

Methyl Iodide (CH₃I) : Methyl iodide is another effective methylating agent. cdnsciencepub.com It is generally considered less hazardous than dimethyl sulfate but is more expensive. wikipedia.org Initial attempts at N-methylation using methyl iodide have sometimes been unsuccessful where dimethyl sulfate proved effective. researchgate.net

Recent studies have directly compared these two reagents in the solid-phase synthesis of Fmoc-N-methyl amino acids using the Biron-Kessler method. nih.govnih.govcsic.es Both reagents were found to be effective in achieving high yields and purity of the desired products, such as Fmoc-N-Me-Thr(tBu)-OH and Fmoc-N-Me-βAla-OH. nih.govnih.govcsic.es Dimethyl carbonate is a less toxic and more environmentally friendly alternative, though it is less reactive. google.com

Table 1: Comparison of Methylating Agents

Feature Dimethyl Sulfate Methyl Iodide Dimethyl Carbonate
Reactivity High High Low
Cost Low High Moderate
Toxicity High Moderate Low

| Common Use | Industry standard | Laboratory reagent | "Green" alternative |

Monitoring the progress of the N-methylation reaction is crucial for optimizing yields and ensuring the complete conversion of the starting material. Several techniques can be employed for this purpose.

For solid-phase synthesis, a "mini-cleavage" can be performed at each step. nih.govcsic.es This involves taking a small sample of the resin, cleaving the product, and analyzing it by techniques like High-Performance Liquid Chromatography (HPLC) to monitor the reaction's progress. researchgate.net

Colorimetric tests can also be utilized. For instance, the chloranil (B122849) test can be used to monitor the progress of the introduction of the Fmoc protecting group. acs.org For monitoring the completion of coupling reactions to N-methyl amino acids, the bromophenol blue test is effective, as traditional ninhydrin (B49086) tests give a weak or no color change with unprotected N-methyl amino acids. peptide.com

Optimization of the reaction conditions, such as reaction time and temperature, is also key. For example, lowering the reaction temperature during methylation can help to suppress side reactions like β-elimination in serine derivatives. cdnsciencepub.com Recent research has also focused on significantly reducing the time required for the three-step N-methylation process on solid support, with some protocols achieving completion in as little as 40 minutes. acs.org

Table 2: Monitoring Tests in Solid-Phase Synthesis

Test Purpose Indication of Incomplete Reaction
Chloranil Test Monitoring Fmoc protection Color change
Bromophenol Blue Test Monitoring coupling to N-methyl amino acids Blue to green color

| Mini-Cleavage with HPLC | Monitoring reaction progress and purity | Presence of starting material peak |

Preservation of Stereochemical Configuration During N-Methylation

The introduction of a methyl group to the alpha-amine of an amino acid presents a significant challenge in maintaining the original stereochemistry of the chiral center. Racemization, the formation of an equal mixture of D and L enantiomers, is a considerable risk during N-methylation procedures. publish.csiro.au Various synthetic strategies have been developed to mitigate this issue and ensure the stereochemical purity of the resulting N-methylated amino acid derivative.

One common approach involves the use of protecting groups and specific reaction conditions that minimize the potential for epimerization. For instance, the use of an o-nitrobenzenesulfonyl (o-NBS) group to protect the amine allows for N-methylation under conditions that have been shown to proceed without significant racemization. acs.org Subsequent removal of the o-NBS group yields the desired N-methylated amino acid with its stereochemistry largely intact. acs.org

Furthermore, the choice of reagents and reaction conditions is critical. The use of strong bases can increase the likelihood of racemization. researchgate.net Therefore, milder bases and optimized reaction times are often employed. For example, some methods utilize dimethyl sulfate with DBU as a base, followed by an SN2-type saponification with lithium iodide, which helps to avoid the racemization that can be observed with stronger bases like lithium hydroxide. nih.gov The careful selection of the synthetic route and reaction parameters is paramount to obtaining enantiomerically pure N-methyl-α-amino acids suitable for peptide synthesis. publish.csiro.augoogle.com

Scalability and Cost-Effectiveness of Synthetic Routes

The scalability and cost-effectiveness of synthetic routes for N-methyl-α-amino acids, including Fmoc-MeAoc(2)-OH, are critical considerations for their practical application in research and pharmaceutical development. While numerous methods exist for the synthesis of these derivatives, many are hampered by high costs and limited availability of starting materials. acs.org

One approach to address these challenges is the development of efficient, multi-step syntheses from inexpensive and readily available starting materials. For example, procedures that start from amino acid methyl esters, which are generally less expensive than the corresponding protected amino acids, can offer a more cost-effective route. acs.org The o-NBS procedure, for instance, not only utilizes less expensive starting materials but also employs o-NBS-Cl, which is more economical than Fmoc-Cl. acs.org

The use of solid-phase synthesis techniques can also contribute to scalability and cost-effectiveness. A method utilizing a 2-chlorotrityl chloride (2-CTC) resin as a temporary protecting group for the carboxylic acid has been developed. csic.es This approach allows for efficient methylation on the solid support and, importantly, the resin can be reused over multiple cycles, which enhances the cost-effectiveness of the process. csic.es The high loading capacity of the 2-CTC resin also suggests the potential for scaling up the production of Fmoc-N-Me-AA-OH. csic.es

The following table summarizes some synthetic strategies and their implications for scalability and cost-effectiveness:

Synthetic StrategyKey FeaturesAdvantages for Scalability & Cost-Effectiveness
o-NBS Procedure Utilizes o-nitrobenzenesulfonyl (o-NBS) protection. acs.orgStarts from inexpensive amino acid methyl esters; o-NBS-Cl is cheaper than Fmoc-Cl. acs.org
2-CTC Resin Method Employs a reusable 2-chlorotrityl chloride resin as a temporary protecting group. csic.esResin reusability enhances cost-effectiveness; high resin loading allows for scalability. csic.es
Streamlined Syntheses Minimizes purification steps. acs.orgReduces time and resource consumption. acs.org
Green Chemistry Approaches Utilizes sustainable reagents like dimethyl carbonate (DMC). rsc.orgOffers an eco-friendly and potentially more economical alternative. rsc.org

Conformational Analysis and Structural Characterization of Fmoc Meaoc 2 Oh and Its Analogues

Theoretical Frameworks for Conformational Space Exploration

Computational chemistry provides powerful tools to predict and analyze the conformational preferences of molecules. These methods allow for the exploration of the potential energy surface (PES), which maps the energy of a molecule as a function of its geometry, to identify stable conformers. frontiersin.orgyale.edulibretexts.org

Quantum Chemical Calculations: Ab Initio and Density Functional Theory (DFT) Approaches

Quantum chemical calculations, particularly ab initio methods and Density Functional Theory (DFT), are fundamental to understanding molecular conformations. frontiersin.orgresearchgate.net Ab initio calculations are derived directly from theoretical principles without the inclusion of experimental data. DFT, a computationally more efficient alternative, approximates the electron density to calculate the energy of a system. cornell.edu Both approaches are used to investigate the effects of factors like hydrogen bonding on the stability of different conformers. cornell.edutandfonline.comresearchgate.net

For instance, DFT has been successfully used to predict that in certain Fmoc-protected amino acids, the backbone C=O group can accept a hydrogen bond from an anion, influencing its conformation. tandfonline.comresearchgate.net These calculations are not only predictive but also aid in the interpretation of experimental data, such as solid-state NMR spectra. cornell.eduualberta.ca The choice of the functional and basis set in DFT calculations is critical for obtaining accurate results that align with experimental observations. researchgate.net

Molecular Geometry Optimization and Potential Energy Surface (PES) Mapping

Molecular geometry optimization is a computational process used to find the arrangement of atoms that corresponds to a minimum on the potential energy surface (PES). frontiersin.orgresearchgate.net This process identifies stable conformers of a molecule. The PES itself is a multidimensional surface that describes the potential energy of a molecule as a function of its geometric parameters, such as bond lengths and dihedral angles. yale.edulibretexts.orgnih.gov

By mapping the PES, researchers can identify not only the lowest energy conformer (the global minimum) but also other stable, higher-energy conformers (local minima) and the energy barriers between them. nih.govresearchgate.net For flexible molecules, this mapping is crucial as multiple conformations can be populated at room temperature. mdpi.com Contour maps are often used to visualize the PES, with different colors or lines representing different energy levels. yale.eduresearchgate.net

Computational Prediction of Conformational Preferences and Energetic Landscapes

The ultimate goal of computational conformational analysis is to predict the preferred three-dimensional structures of a molecule and to understand the energetic landscape that governs its flexibility. frontiersin.orgresearchgate.net By combining geometry optimization and PES mapping, a comprehensive picture of the molecule's conformational preferences can be constructed.

A hierarchical approach is often employed, starting with faster, less computationally intensive methods to generate a broad set of possible conformers. mdpi.com These initial structures are then refined using higher levels of theory, such as DFT or ab initio methods, to obtain more accurate relative energies and geometries. mdpi.com This allows for the prediction of which conformations are most likely to be observed experimentally under different conditions. The accuracy of these predictions is vital for understanding structure-activity relationships and for designing molecules with specific conformational properties. researchgate.net

Advanced Spectroscopic Methods for Conformational Elucidation

While theoretical methods provide invaluable predictive power, experimental validation is essential. Advanced spectroscopic techniques are the cornerstone of experimental conformational analysis, providing direct information about the structures of molecules in both the gas and solution phases.

High-Resolution Rotational Spectroscopy for Gas-Phase Conformers

High-resolution rotational spectroscopy is a powerful technique for the precise determination of molecular structures in the gas phase. mdpi.comunibo.itacs.org By measuring the absorption of microwave radiation, the rotational constants of a molecule can be determined with very high accuracy. These constants are directly related to the molecule's moments of inertia, which in turn depend on its three-dimensional structure. unibo.it

This technique is particularly well-suited for studying flexible molecules, as it can distinguish between different conformers that have distinct rotational spectra. unibo.itresearchgate.net The high sensitivity of the method also allows for the observation of isotopically substituted species in their natural abundance, providing further structural constraints. frontiersin.org The interplay between high-resolution rotational spectroscopy and quantum-chemical computations is invaluable for characterizing the building blocks of biomolecules in the gas phase. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the conformation of molecules in solution. ualberta.camdpi.com Various NMR parameters, such as chemical shifts, coupling constants, and Nuclear Overhauser Effects (NOEs), are sensitive to the local geometry and spatial proximity of atoms within a molecule.

Role of X-ray Crystallography in Solid-State Conformational Assignment

X-ray crystallography stands as a definitive technique for elucidating the three-dimensional structure of molecules in the solid state. For complex amino acid derivatives like Fmoc-MeAoc(2)-OH and its analogues, this method provides precise atomic coordinates, allowing for the unambiguous determination of bond lengths, bond angles, and torsional angles that define the molecule's conformation. This empirical data is invaluable for validating computational models and understanding the inherent structural preferences of the molecule, free from solvent effects.

In studies of related N-modified peptides, X-ray crystallography has provided direct evidence of specific structural motifs. For example, the crystal structure of a di-N-amino tripeptide revealed an antiparallel β-sheet-like conformation, which was stabilized by a C6 hydrogen bond nsf.gov. Such detailed structural insights are fundamental to confirming the conformational roles of N-alkylation and other modifications, providing a solid foundation for structure-activity relationship (SAR) studies. For novel building blocks like Fmoc-protected N-methylated amino acids, crystallographic data would confirm the influence of the bulky Fmoc group and the N-methyl group on the local geometry, which is critical for designing peptides with specific secondary structures.

Intramolecular Interactions Governing Conformational Stability

The conformational landscape of a peptide is dictated by a delicate balance of intramolecular interactions. In N-methylated amino acids, this balance is significantly altered compared to their canonical counterparts.

Analysis of Intramolecular Non-Covalent Interactions (e.g., Hydrogen Bonding, Dispersion Forces)

A primary consequence of N-methylation is the substitution of the amide proton with a methyl group. This modification eliminates the capacity of the nitrogen atom to act as a hydrogen bond donor, a critical interaction for stabilizing canonical secondary structures like α-helices and β-sheets. mdpi.comscielo.org.mx This disruption of backbone hydrogen bonding patterns is a key factor in how N-methylation alters peptide conformation. mdpi.com

Steric Effects and their Influence on Preferred Conformations

The introduction of a methyl group on the amide nitrogen atom imposes significant steric constraints that heavily influence the preferred conformation. scielo.org.mx This added bulk restricts the rotational freedom around the backbone's dihedral angles (φ and ψ), forcing the peptide chain into more defined conformational spaces. nih.gov This "steric locking" effect can be so pronounced that it nucleates specific secondary structures, such as β-hairpins, even in linear peptides that would otherwise be disordered. rsc.org

The steric hindrance can also lead to destabilizing interactions. A notable example is the pseudoallylic strain (pA¹,²) that can arise from an unfavorable steric clash between the N-methyl group at the i+2 position and the side chain's Cγ atom, which can destabilize the intended fold. nih.gov Conversely, favorable steric interactions can be engineered to enforce a desired conformation. nih.gov In the case of N-methyl-L-alanine, steric hindrance from methyl groups was found to be responsible for preventing the relaxation of certain conformers, thereby shaping its unique conformational landscape. rsc.org The strategic placement of N-methyl groups can thus serve as a powerful tool to reduce the conformational entropy of a peptide, pre-organizing it into a bioactive structure.

Impact of N-Methylation on Peptide Backbone and Side-Chain Conformational Flexibility

N-methylation serves as a significant modification that reduces the conformational flexibility of the peptide backbone, with direct consequences for secondary structure, folding, and dynamics.

Effects on Dihedral Angles and Secondary Structure Propensity

N-methylation directly impacts the allowable Ramachandran space for an amino acid residue. The steric bulk of the methyl group generally disfavors conformations within the α-helical region (φ ≈ −60°, ψ ≈ −50°) and promotes more extended structures. nih.gov One of the most significant effects is on the peptide bond itself. N-methylation lowers the energy barrier for cis-trans isomerization of the amide bond (ω angle), making the cis conformation more accessible than in non-methylated peptides. nih.govresearchgate.net

This increased propensity for cis-amide bonds, combined with steric constraints, makes N-methylated residues potent inducers of reverse turns, particularly β-turns. nih.gov The incorporation of N-methylated residues at the i+1 and i+2 positions of a turn motif is a well-established strategy for nucleating and stabilizing β-hairpin structures. rsc.orgnih.gov Specific dihedral angles have been observed in structural studies of N-methylated peptides that correspond to these turns. For example, a study of an N-methylated MT-II analog identified a stable, inverted γ-turn characterized by backbone dihedral angles of Φ=−102° and Ψ=117° for the N-methylated residue. nih.gov

Table 1: Influence of N-Methylation on Peptide Structural Propensities
Structural ParameterEffect of N-MethylationTypical ConsequenceReference
φ, ψ Dihedral AnglesRestricts allowable Ramachandran space; disfavors α-helical region.Promotes extended conformations and turn structures. nih.gov
ω (Amide) Dihedral AngleLowers the energy barrier for cis-trans isomerization.Increases population of cis-amide bonds. nih.govresearchgate.net
Secondary StructureDisrupts α-helices and β-sheets due to loss of N-H donor.Promotes formation of β-turns and γ-turns. mdpi.comnih.govnih.gov
Observed Turn Angles (Example)Φ = -102°, Ψ = 117°Stabilization of an inverted γ-turn in an MT-II analog. nih.gov

Implications for Peptide Folding and Dynamics

The conformational constraints imposed by N-methylation have profound implications for the entire process of peptide folding. By reducing the number of accessible conformations in the unfolded state, N-methylation can decrease the entropic cost of folding, effectively pre-organizing the peptide into a conformation that is primed for binding or adopting its final tertiary structure. nih.gov This can translate into improved thermodynamic stability and faster binding kinetics to target proteins. nih.gov

Applications of Fmoc Meaoc 2 Oh in Peptidomimetics Design and Medicinal Chemistry

Engineering Peptidomimetics with Enhanced Pharmacokinetic and Pharmacodynamic Properties

The modification of natural peptides to create peptidomimetics is a key strategy in drug discovery. Peptides often suffer from poor metabolic stability and limited ability to cross cell membranes. The incorporation of non-natural amino acids like Fmoc-MeAoc(2)-OH is a primary method to overcome these limitations. N-methylation, the addition of a methyl group to the amide nitrogen of the peptide backbone, is a minimal but highly effective modification that can significantly improve the drug-like properties of a peptide. researchgate.net, nih.gov This alteration can lead to analogues with enhanced potency, altered receptor selectivity, and improved pharmacological profiles, including increased stability and bioavailability. researchgate.net, acs.org

A major hurdle for peptide-based drugs is their rapid degradation by proteases in the body. N-methylation of the peptide backbone directly addresses this issue. The presence of the methyl group on the amide nitrogen sterically hinders the approach of proteolytic enzymes, which are evolved to recognize and cleave peptide bonds between standard amino acids. scielo.org.mx This modification effectively blocks the cleavage site. scielo.org.mx

Introducing N-methylated amino acids, such as 2-aminooctanoic acid from this compound, can significantly increase the half-life of a peptide in biological fluids. researchgate.net Studies on various peptides have shown that N-methylation can dramatically reduce the rate of degradation by enzymes like trypsin and chymotrypsin, as well as in human serum. mdpi.com, researchgate.net For instance, N-methylated analogs of the Substance P fragment (SP1-7) demonstrated a substantially increased half-life in plasma compared to the unmodified peptide. nsf.gov This enhanced stability allows the therapeutic peptide to circulate in the body for longer, potentially leading to a more sustained effect. peptide.com

Table 1: Effect of N-Methylation on Peptide Stability

Peptide Analog Modification Half-life in Plasma
SP1-7 amide None 6.4 min
[N-Me-Lys3]SP1-7 N-methylation at Lysine-3 >180 min
[N-Me-Gln5]SP1-7 N-methylation at Glutamine-5 14.8 min

Data based on studies of Substance P analogs. nsf.gov

Oral bioavailability and the ability to permeate cell membranes are critical for drugs targeting intracellular components. N-methylation is a widely employed strategy to enhance both of these properties in peptides. researchgate.net, researchgate.net The methyl group reduces the hydrogen-bonding capacity of the amide nitrogen, which can decrease polarity and disrupt the formation of extensive hydrogen bond networks with water, thereby increasing lipophilicity. researchgate.net, scielo.org.mx

This increased lipophilicity can improve absorption from the gut and passage across cell membranes. peptide.com Furthermore, N-methylation can induce or stabilize specific three-dimensional conformations, such as those involving intramolecular hydrogen bonds, which effectively "hide" the polar groups of the peptide backbone. nih.gov This conformational shielding makes the peptide more compatible with the lipid environment of cell membranes, facilitating passive diffusion. nih.gov, tandfonline.com Studies on cyclic hexapeptides have shown that the number and position of N-methyl groups can dramatically affect cell permeability, with some N-methylated variants achieving oral bioavailability as high as 28% in rats. nih.gov The incorporation of a long-chain, N-methylated amino acid like MeAoc(2) would be expected to contribute significantly to this effect due to its inherent hydrophobicity.

The flexibility of linear peptides is often a disadvantage, leading to reduced receptor affinity and selectivity. Introducing conformational constraints is a common strategy to lock a peptide into its bioactive shape. N-methylation is a powerful tool for this purpose. acs.org The steric hindrance caused by the N-methyl group restricts the rotation around the peptide backbone's phi (φ) and psi (ψ) dihedral angles. oup.com

This restriction reduces the number of available conformations, which can pre-organize the peptide for binding to its target and decrease the entropic penalty upon binding. oup.com N-methylated amino acids are therefore valuable components in the design of conformationally restricted linear peptides, cyclic peptides, and macrocycles. researchgate.net, semanticscholar.org They are used to induce specific turns in peptide chains, such as β-turns, which are critical for the structure and function of many bioactive peptides. rsc.org The use of building blocks like this compound allows for the precise placement of these conformational locks within a peptide sequence.

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how specific structural features of a molecule contribute to its biological activity. nih.gov Incorporating non-natural amino acids like N-methylated residues is a key tactic in SAR exploration. scielo.org.mx By systematically replacing standard amino acids with their N-methylated counterparts, researchers can probe the importance of the amide proton for hydrogen bonding, investigate the conformational requirements of the peptide, and identify sites susceptible to proteolysis. nsf.gov

A two-step N-methyl scanning strategy can be particularly informative. First, a residue is replaced with N-methyl-alanine to assess the effect of methylation itself. Second, the original side chain is restored on the N-methylated backbone. nih.gov This approach disentangles the role of the side chain from the effect of N-methylation on the backbone. nih.gov this compound, with its unique lipophilic side chain, is a valuable tool for these studies, allowing chemists to explore how the combination of N-methylation and a long aliphatic side chain influences a peptide's activity and properties. scielo.org.mx

Design of Conformationally Restricted Peptide Analogs and Macrocycles

This compound as a Privileged Molecular Scaffold in Drug Discovery

In drug discovery, a "privileged scaffold" is a molecular framework that is able to bind to multiple biological targets with high affinity. While this term is often applied to heterocyclic ring systems, modified amino acids and peptides can also serve this role. The incorporation of building blocks like this compound into peptide chains creates peptidomimetics that can be screened against a wide range of targets. N-methylated amino acids are considered important synthons for generating molecules with therapeutic potential. scielo.org.mx

The creation of chemical libraries containing diverse molecules is a cornerstone of modern drug discovery. enamine.net These libraries are screened against biological targets to identify "hit" compounds that can be developed into new drugs. Fmoc-protected N-methylated amino acids like this compound are ideal for constructing peptide and peptidomimetic libraries using automated solid-phase synthesis. nih.gov

The ability to easily incorporate these non-natural residues allows for the generation of vast numbers of novel compounds with enhanced drug-like properties, such as increased stability and cell permeability. nih.gov, enamine.net By varying the position and identity of N-methylated amino acids within a peptide sequence, combinatorial libraries can be created to explore a wide chemical space. acs.org This approach increases the probability of discovering novel ligands for challenging targets, such as protein-protein interactions, that are often difficult to address with traditional small molecules.

Role in Defining Three-Dimensional Chemical Space for Target Interaction

The incorporation of unnatural amino acids (UAAs) is a powerful strategy to expand the three-dimensional (3D) chemical space accessible for drug design. creative-enzymes.com Standard peptides are often limited by their inherent flexibility and restricted set of chemical functionalities. Building blocks like this compound introduce novel conformational constraints and structural motifs. The N-methyl group on the peptide backbone, a likely feature of this compound, restricts rotation around the Cα-N bond, influencing the local peptide conformation in a predictable manner. merckmillipore.com

This structural constraint is critical for pre-organizing a peptide into a specific 3D shape that is complementary to a biological target, such as a protein-protein interaction (PPI) interface or a receptor binding site. By moving beyond the typical structures of natural peptides, these building blocks enable the synthesis of peptidomimetics with unique topologies. For instance, building blocks with restricted side-chain topology, such as 1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid (TIQ), have been shown to reduce conformational variability and improve receptor selectivity. iris-biotech.de Similarly, the defined structure of a residue like MeAoc(2) would allow chemists to systematically explore previously inaccessible regions of chemical space, leading to the discovery of ligands with novel mechanisms of action and improved binding affinity. iris-biotech.de

Rational Design of Ligands for Enzyme Active Sites and Receptor Binding Pockets

Rational drug design relies on creating molecules with a precise 3D structure and chemical functionality to interact with a specific biological target. creative-enzymes.com The use of Fmoc-protected unnatural amino acids is central to this approach, allowing for the targeted modification of peptides to enhance their inhibitory potency and selectivity. nih.gov

In the context of enzyme inhibition, Fmoc-amino acid derivatives have been successfully used as a scaffold to design potent and selective inhibitors. nih.gov For example, studies on butyrylcholinesterase (BChE), an enzyme implicated in Alzheimer's disease, have shown that modifying the side chains and carboxylate groups of Fmoc-amino acids can significantly enhance binding affinity and inhibitory action. nih.govresearchgate.net A building block such as this compound could be rationally incorporated into a peptide sequence to:

Mimic Transition States: The unique geometry of the MeAoc(2) residue could be designed to mimic the transition state of an enzymatic reaction, leading to tight-binding inhibition.

Introduce Novel Interactions: The amino-oxy functionality could establish unique hydrogen bonds or other non-covalent interactions within an enzyme's active site that are not possible with natural amino acids. creative-enzymes.com

This targeted approach allows for the creation of highly specific ligands for enzyme active sites and receptor pockets, minimizing off-target effects and improving the therapeutic profile of the designed molecule. iris-biotech.de

Contributions to Functional Protein and Peptide Engineering

Functional protein and peptide engineering aims to create novel macromolecules with enhanced or entirely new functions. nih.gov The incorporation of unnatural amino acids via their Fmoc-protected derivatives is a cornerstone of this field, as it expands the chemical repertoire beyond the 20 standard amino acids. omizzur.comresearchgate.net Building blocks like this compound provide chemists with tools to precisely modulate the structure, stability, and function of synthetic peptides and proteins, enabling applications that range from creating new biocatalysts to developing advanced therapeutic agents. nih.govrsc.org

Synthesis of Peptides with Challenging Sequences and Aggregation Tendencies

A major hurdle in solid-phase peptide synthesis (SPPS) is the aggregation of the growing peptide chain on the solid support. nih.gov This phenomenon, often driven by the formation of intermolecular β-sheet structures, can lead to incomplete reactions, low yields, and difficult purifications. chempep.com The synthesis of long peptides or those with hydrophobic sequences is particularly susceptible to this issue. merckmillipore.com

Specialized Fmoc-amino acid derivatives are key tools to overcome these challenges. The incorporation of a building block like this compound would likely disrupt aggregation through several mechanisms:

Backbone N-Methylation: The methyl group on the backbone amide nitrogen, a defining feature of N-methylated amino acids, physically blocks the hydrogen bond donor required for β-sheet formation. mdpi.com This disruption of secondary structure enhances the solvation of the peptide chain, improving reaction kinetics. merckmillipore.com

Conformational Kinking: Similar to proline, N-methylated residues and other specialized building blocks like pseudoproline dipeptides introduce a "kink" into the peptide backbone. peptide.comactivotec.com This conformational disruption effectively prevents the linear alignment of peptide chains necessary for aggregation. chempep.comwikipedia.org

The table below summarizes common strategies using modified Fmoc-amino acids to combat peptide aggregation.

StrategyExample Building BlockMechanism of ActionKey Benefit
Pseudoproline Dipeptides Fmoc-Xaa-Ser(ψMe,MePro)-OHIntroduces a temporary "kink" by forming a cyclic oxazolidine (B1195125) structure, disrupting β-sheets. chempep.compeptide.comImproves solubility and coupling efficiency; native sequence is restored upon final cleavage. merckmillipore.comactivotec.comwikipedia.org
Backbone Protection Fmoc-Asp(OtBu)-(Dmb)Gly-OHA reversible protecting group (Dmb) on the backbone nitrogen prevents interchain hydrogen bonding. sigmaaldrich.compeptide.comPrevents aggregation and side reactions like aspartimide formation. sigmaaldrich.com
N-Methylated Amino Acids Fmoc-Sar-OH (N-methylglycine)The N-methyl group eliminates the amide proton, preventing its participation in hydrogen bonding networks. merckmillipore.comIncreases solubility and proteolytic stability while disrupting aggregation. peptide.com

The use of this compound would fall into the category of N-methylated amino acids, making it a valuable tool for the successful synthesis of peptides that are otherwise considered "difficult" or inaccessible by standard methods. mdpi.compeptide.com

Preparation of Modified Peptides for Biochemical and Enzymatic Studies

Fmoc-based SPPS is the preferred method for creating modified peptides used in biochemical and enzymatic research due to its mild reaction conditions, which preserve sensitive modifications. nih.gov The incorporation of unnatural amino acids like this compound allows for the synthesis of unique peptide analogs that serve as powerful tools for studying biological processes. rsc.org

These modified peptides are invaluable for:

Enzyme Kinetics and Mechanism Studies: Peptides containing stable, non-hydrolyzable mimics of natural residues can be used to study enzyme-substrate interactions without the peptide being consumed. nih.govnih.gov For example, replacing a scissile amide bond with a more stable linkage allows researchers to trap and study the enzyme-ligand complex.

Probing Protein Structure and Function: The introduction of a unique residue can serve as a spectroscopic probe. While not a feature of this compound itself, other UAAs can be equipped with fluorescent or photo-reactive groups to monitor protein conformational changes or map binding interfaces. nih.govresearchgate.net

Mimicking Post-Translational Modifications (PTMs): Many biological processes are regulated by PTMs like phosphorylation or glycosylation. Fmoc-protected building blocks that mimic these modifications are essential for synthesizing peptides to study the enzymes involved (e.g., kinases, phosphatases) and to raise antibodies specific to these modified states. sigmaaldrich.com

The table below shows examples of Fmoc-amino acid derivatives used to create modified peptides for biochemical analysis.

Application AreaExample Building BlockPurpose of Modification
Phosphorylation Studies Fmoc-Tyr(PO(OBzl)OH)-OHTo synthesize phosphopeptides for studying kinases, phosphatases, and signaling pathways. sigmaaldrich.com
Glycosylation Studies Fmoc-Ser(Ac₃AcNH-α-Gal)-OHTo create glycopeptides that mimic tumor-associated antigens or other glycoproteins for immunological and biochemical assays. sigmaaldrich.com
Enzyme Inhibition Assays Fmoc-Leu-O-EsterTo create modified peptides with altered charge and hydrophobicity for investigating inhibitor binding at enzyme active sites. researchgate.net
Kinetic Mechanism Studies Custom synthesized peptidesTo create specific substrates and product inhibitors for detailed steady-state kinetic analysis of enzymes like S6K1. nih.gov

By incorporating a stable and structurally unique residue like MeAoc(2), researchers can create robust peptide tools to dissect complex biological systems with high precision. nih.govpnas.org

Design of Synthetic Antigens and Molecular Probes

The ability to create precisely defined molecular structures makes Fmoc-protected unnatural amino acids essential for designing synthetic antigens and molecular probes. lgcstandards.com These tools are critical for vaccine development, diagnostics, and fundamental biological research. biosynth.com

Synthetic Antigens: A synthetic antigen is a peptide designed to elicit a specific immune response. Incorporating a UAA like MeAoc(2) can offer significant advantages:

Enhanced Immunogenicity: Natural peptide antigens, especially those derived from "self" proteins in cancer, are often poorly immunogenic. biosynth.com Introducing a non-native residue can make the peptide appear more "foreign" to the immune system, breaking tolerance and inducing a stronger response. nih.gov

Improved Stability: UAAs can confer resistance to proteases, increasing the antigen's half-life in vivo and allowing for a more sustained presentation to immune cells. biosynth.com

Conformational Control: By locking the peptide into a specific conformation that mimics the native epitope on a pathogen or cancer cell, UAAs can generate antibodies with higher specificity and affinity. researchgate.net

Molecular Probes: Molecular probes are molecules used to detect or track other molecules or processes within a biological system. Peptides containing UAAs can be readily converted into probes. For instance, a peptide sequence designed to bind a specific protein can be synthesized using a building block like this compound and then further functionalized. While the MeAoc(2) residue itself provides structural definition, other UAAs or linkers can be incorporated to attach reporter groups, such as:

Biotin for affinity purification.

Fluorophores for imaging applications. agrisera.com

Photo-crosslinkers to permanently capture binding partners. nih.gov

The use of Fmoc-protected building blocks, including specialized linkers and unnatural amino acids, provides a modular and flexible platform for the rational design of sophisticated synthetic antigens and probes for a wide array of biomedical applications. iris-biotech.deuniversiteitleiden.nl

Q & A

Q. What are the established methods for synthesizing Fmoc-MeAoc(2)-OH in peptide chemistry?

this compound is synthesized via solid-phase peptide synthesis (SPPS) using Fmoc chemistry. Key steps include:

  • Activation : Use coupling agents like HBTU or HATU with bases (e.g., DIPEA) to activate the carboxyl group .
  • pH Control : Maintain pH >7 to avoid protonation of free amino groups but avoid excessive alkalinity to prevent Fmoc deprotection .
  • Protection Strategies : The MeAoc side chain typically requires orthogonal protecting groups (e.g., Alloc or Trt) to prevent undesired reactions during elongation .
  • Purification : Crude products are purified via reverse-phase HPLC, followed by lyophilization .

Q. How is the purity and structural identity of this compound validated?

Standard analytical workflows include:

Technique Purpose Key Observations
HPLC Purity assessmentRetention time consistency; ≥95% purity threshold
Mass Spectrometry (MS) Molecular weight confirmationExact mass matching theoretical values (e.g., [M+H]⁺)
NMR Spectroscopy Structural verificationCharacteristic Fmoc aromatic peaks (δ 7.2–7.8 ppm) and MeAoc backbone signals

Q. What are the recommended storage conditions to ensure compound stability?

  • Temperature : Store at –20°C in airtight containers to prevent hydrolysis .
  • Light Exposure : Protect from light to avoid Fmoc group degradation .
  • Humidity Control : Use desiccants to minimize moisture-induced side reactions .

Advanced Research Questions

Q. How can steric hindrance from the MeAoc side chain be mitigated during peptide elongation?

  • Extended Coupling Times : Increase reaction duration (e.g., 2–4 hours) to improve yield in hindered environments .
  • Microwave-Assisted Synthesis : Enhances coupling efficiency by reducing steric and kinetic barriers .
  • Solvent Optimization : Use polar aprotic solvents (e.g., DMF) with additives like HOAt to stabilize activated intermediates .

Q. What computational approaches are used to model this compound interactions in supramolecular assemblies?

  • Molecular Dynamics (MD) Simulations : Predict fibril formation by analyzing π-π stacking of Fmoc groups and hydrogen bonding patterns .
  • Radial Distribution Analysis : Correlate simulated fibril diameters with experimental WAXS data (e.g., d-spacings) to validate models .
  • Conformational Sampling : Short peptides like MeAoc-dipeptides adopt polyproline II conformations rather than β-sheets, emphasizing hydrophobic interactions over hydrogen bonding .

Q. How should researchers address contradictions in stability data under varying experimental conditions?

  • Controlled Variable Testing : Systematically isolate factors (e.g., pH, temperature) using accelerated degradation studies .
  • Statistical Modeling : Apply ANOVA or regression analysis to identify dominant degradation pathways (e.g., hydrolysis vs. oxidation) .
  • Cross-Validation : Compare stability profiles across multiple analytical techniques (e.g., HPLC, FTIR) to resolve discrepancies .

Q. What strategies enhance the incorporation of this compound into non-standard peptide architectures (e.g., cyclic or branched peptides)?

  • Selective Deprotection : Use Pd-catalyzed Alloc removal under mild conditions to enable orthogonal modifications .
  • Segment Condensation : Synthesize peptide fragments separately and ligate them via native chemical ligation (NCL) .
  • Backbone Engineering : Introduce proline analogs to reduce conformational strain in constrained systems .

Methodological Frameworks for Research Design

  • FINER Criteria : Ensure questions are Feasible (e.g., lab resources), Novel (e.g., unexplored MeAoc conformers), and Relevant (e.g., therapeutic applications in cancer) .
  • PICOT Framework : Define Population (e.g., peptide-drug conjugates), Intervention (e.g., MeAoc functionalization), and Outcome (e.g., enhanced protease resistance) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.